molecular formula C9H14N2O3S B1511047 3-Amino-4-isopropoxy-benzenesulfonamide

3-Amino-4-isopropoxy-benzenesulfonamide

Cat. No.: B1511047
M. Wt: 230.29 g/mol
InChI Key: UNZNLLIRZYWTEV-UHFFFAOYSA-N
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Description

3-Amino-4-isopropoxy-benzenesulfonamide is a sulfonamide derivative characterized by an amino (-NH₂) group at the 3-position and an isopropoxy (-OCH(CH₃)₂) group at the 4-position of the benzene ring. Sulfonamides are widely studied for their versatility in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capacity, metabolic stability, and tunable electronic properties. The isopropoxy substituent in this compound introduces steric bulk and moderate hydrophobicity, which may influence solubility, bioavailability, and interactions with biological targets .

Properties

Molecular Formula

C9H14N2O3S

Molecular Weight

230.29 g/mol

IUPAC Name

3-amino-4-propan-2-yloxybenzenesulfonamide

InChI

InChI=1S/C9H14N2O3S/c1-6(2)14-9-4-3-7(5-8(9)10)15(11,12)13/h3-6H,10H2,1-2H3,(H2,11,12,13)

InChI Key

UNZNLLIRZYWTEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)S(=O)(=O)N)N

Origin of Product

United States

Comparison with Similar Compounds

A. Substituent Effects on Physicochemical Properties

  • Steric and Hydrophobic Effects :
    • The isopropoxy group in the target compound increases steric hindrance compared to the methoxypropyl group in ’s analog. This bulkiness may reduce membrane permeability but enhance metabolic stability by shielding reactive sites .
    • Safinamide Mesylate incorporates a fluorinated benzyloxy group, which enhances electronegativity and improves blood-brain barrier penetration, a critical feature for central nervous system (CNS) drugs .

B. Electronic and Binding Properties

  • The amino group in all compounds enables hydrogen bonding with biological targets (e.g., enzymes). However, the diazenyl group in ’s derivative introduces additional π-conjugation and metal-coordination capabilities, expanding its utility in catalysis or sensor design .
  • Safinamide’s mesylate salt improves solubility and bioavailability compared to the free base form of the target compound, highlighting the role of counterions in drug design .

Methodological Commonalities in Structural Analysis

Crystallographic and computational tools referenced in the evidence (e.g., SHELX for crystal refinement , Multiwfn for electron density analysis ) are critical for elucidating the structural and electronic features of these compounds. For example:

  • SHELX -based studies could resolve the isopropoxy group’s spatial orientation in the target compound .

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